REACTION_CXSMILES
|
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.S(Cl)(Cl)=O.[ClH:15].CN.CC[N:20]([CH2:23]C)CC.C(=O)([O-])[O-].[Na+].[Na+]>[Cl-].[Na+].O.CN(C=O)C.C1(C)C=CC=CC=1>[Cl:15][C:4]1[N:3]=[CH:2][CH:10]=[CH:9][C:5]=1[C:6]([NH:20][CH3:23])=[O:7] |f:2.3,5.6.7,8.9.10|
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Name
|
|
Quantity
|
63 g
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Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
37.7 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
81 g
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Type
|
reactant
|
Smiles
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Cl.CN
|
Name
|
|
Quantity
|
167.5 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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brine
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Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
|
CUSTOM
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Details
|
stirred at 95° C. for 1.5 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was subsequently removed
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Type
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ADDITION
|
Details
|
the residue treated with 340 ml CH2Cl2
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Type
|
TEMPERATURE
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Details
|
This solution was cooled to 2° C.
|
Type
|
ADDITION
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Details
|
To the so formed brown suspension was added at −2° C. to −6° C. dropwise over 75 min
|
Duration
|
75 min
|
Type
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EXTRACTION
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Details
|
extracted
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with total 2.4 l CH2Cl2
|
Type
|
WASH
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Details
|
The organic phases were washed with 400 ml sat. aqueous sodium carbonate and 400 ml brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)NC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.5 g | |
YIELD: PERCENTYIELD | 98.9% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |